

Molecular formula and weight of 7-Chloro-2-aminobenzothiazole

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Compound of Interest

Compound Name: 7-Chloro-2-aminobenzothiazole

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An In-depth Technical Guide to **7-Chloro-2-aminobenzothiazole**: Synthesis, Reactivity, and Applications in Drug Discovery

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Abstract: The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a detailed technical overview of a specific, valuable derivative: **7-Chloro-2-aminobenzothiazole**. We will explore its fundamental physicochemical properties, delve into a validated synthetic protocol with mechanistic explanations, examine its chemical reactivity for further derivatization, and discuss its current and potential applications in the field of drug development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Core Physicochemical Properties

7-Chloro-2-aminobenzothiazole is a heterocyclic aromatic amine that serves as a crucial starting material and building block in synthetic organic chemistry. Its key properties are summarized below.

Property	Value	Reference
IUPAC Name	7-chloro-1,3-benzothiazol-2-amine	[1]
Molecular Formula	C ₇ H ₅ ClN ₂ S	[1]
Molecular Weight	184.65 g/mol	[1] [2]
CAS Number	20358-01-4	[1]
Appearance	White to light beige or grayish crystalline powder	[3]
Melting Point	203-205 °C	[2] [3]
Canonical SMILES	C1=CC2=C(C(=C1)Cl)SC(=N2)N	[1]
InChI Key	OEQQFQXMCPCMELH-UHFFFAOYSA-N	[3]

Synthesis and Mechanistic Rationale

The synthesis of 2-aminobenzothiazoles is a well-established area of heterocyclic chemistry. The most common and direct approach is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea. A more versatile method, particularly for substituted anilines, involves an electrophilic thiocyanation followed by intramolecular cyclization.

Recommended Synthetic Protocol

A robust method for synthesizing **7-Chloro-2-aminobenzothiazole** proceeds from 3-chloroaniline via in situ generation of thiocyanogen ((SCN)₂), a powerful electrophile.

Experimental Protocol:

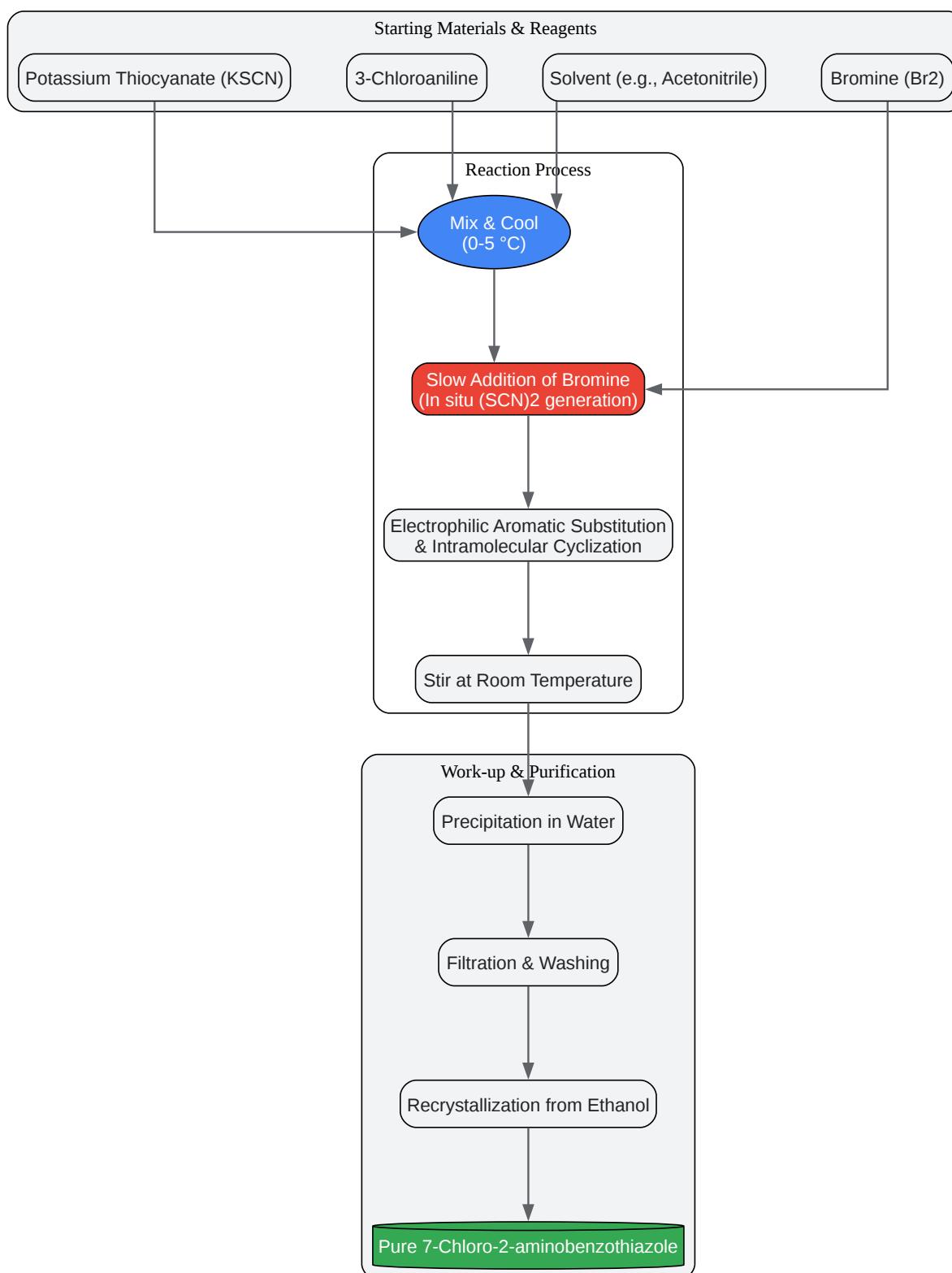
- Reaction Setup: To a solution of 3-chloroaniline (1 eq.) in a suitable solvent such as acetonitrile or glacial acetic acid, add potassium thiocyanate (4 eq.). The mixture is cooled in an ice-salt bath to 0-5 °C with continuous mechanical stirring.

- **Thiocyanogen Generation & Electrophilic Substitution:** A solution of bromine (2 eq.) in the same solvent is added dropwise to the cooled mixture. The rate of addition is carefully controlled to maintain the temperature below 5 °C. The bromine reacts with potassium thiocyanate to generate thiocyanogen in situ, which then reacts with the aniline at the position para to the amino group.
- **Reaction Progression:** After the addition is complete, the reaction is stirred for an additional 30 minutes in the ice bath, followed by several hours at room temperature to ensure the completion of the cyclization.
- **Work-up and Isolation:** The reaction mixture is poured into a large volume of water. The resulting precipitate is collected by filtration, washed with water to remove inorganic salts, and then washed with a small amount of cold acetone.
- **Purification:** The crude product is recrystallized from ethanol to yield pure **7-Chloro-2-aminobenzothiazole** as a crystalline solid.

Mechanistic Discussion

The choice of reagents and conditions is dictated by the reaction mechanism. 3-chloroaniline is used as the starting material because the cyclization will occur between the amino group and the sulfur atom introduced at the ortho position. The amino group is a strongly activating, ortho, para-director. While the position para to the amine is blocked by the chloro substituent, the electrophilic thiocyanation occurs at one of the ortho positions. The subsequent intramolecular nucleophilic attack by the nitrogen of the amino group on the thiocyanate carbon, followed by tautomerization, leads to the formation of the stable 2-aminobenzothiazole ring.

The diagram below illustrates the general workflow for this synthesis.

[Click to download full resolution via product page](#)**Caption: Synthetic workflow for 7-Chloro-2-aminobenzothiazole.**

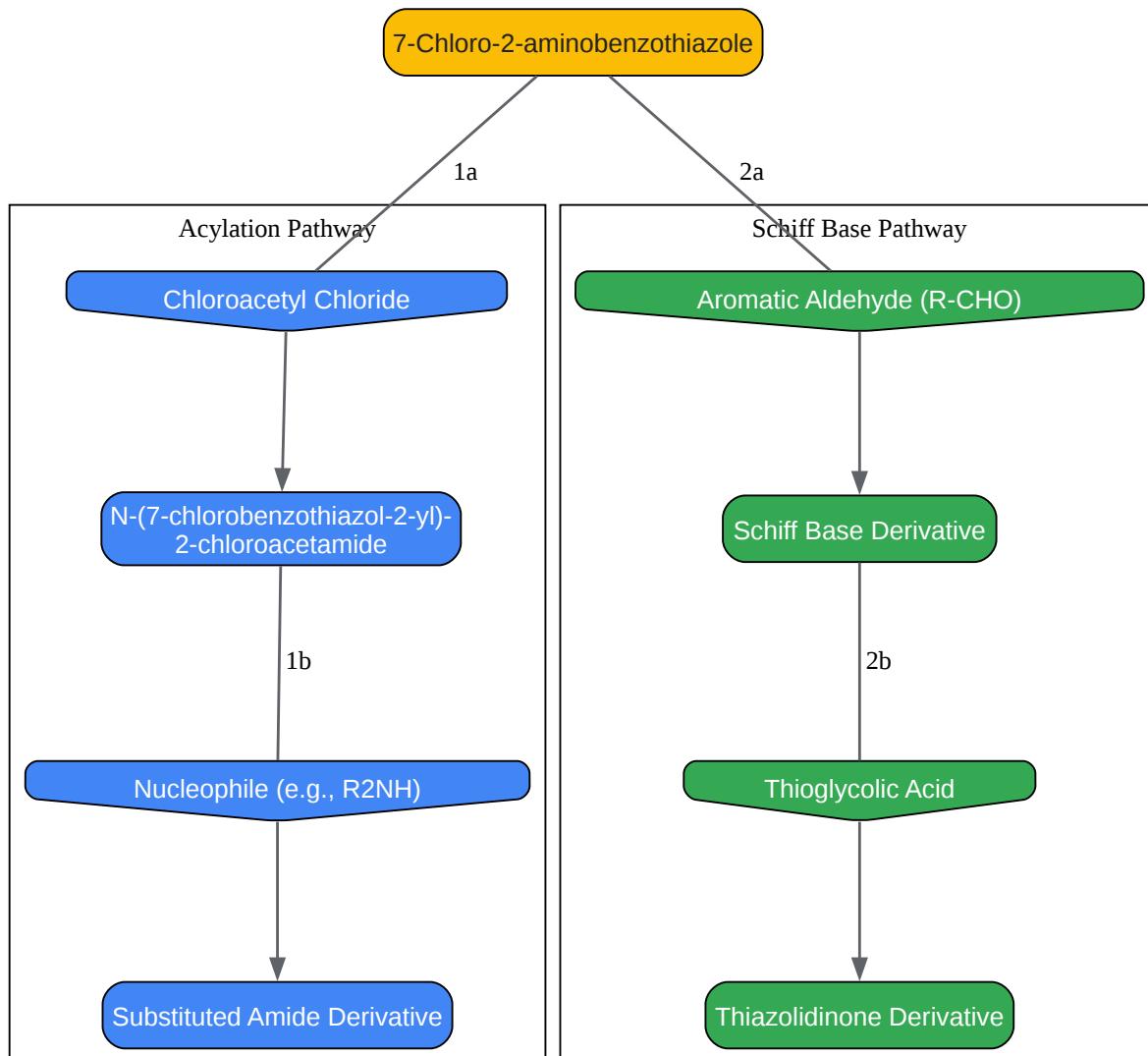
Chemical Reactivity and Derivatization Potential

The 2-amino group on the benzothiazole ring is a versatile functional handle for a wide range of chemical transformations. This reactivity is central to its utility as a scaffold in drug discovery, allowing for the systematic modification of the molecule to optimize biological activity.

Key reactions include:

- **Acylation:** The amino group readily reacts with acylating agents like chloroacetyl chloride to form amide intermediates. These intermediates can be further functionalized, for example, by nucleophilic substitution of the chloride.
- **Schiff Base Formation:** Condensation with various aromatic aldehydes yields Schiff bases (imines). These reactions are typically catalyzed by a few drops of glacial acetic acid.
- **Heterocycle Formation:** The acylated or Schiff base derivatives can serve as precursors for constructing more complex heterocyclic systems. For instance, reacting a Schiff base with thioglycolic acid leads to the formation of a thiazolidinone ring, another important pharmacophore.

The following diagram outlines these principal derivatization pathways.

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Caption: Key derivatization pathways from the 2-amino group.

Applications in Drug Design and Discovery

The benzothiazole nucleus is a key feature in several commercially available drugs, including the amyotrophic lateral sclerosis treatment Riluzole and the immunosuppressant Frentizole.^[4] ^[5] Derivatives of 2-aminobenzothiazole have demonstrated a remarkable breadth of pharmacological activities.

- **Anticancer Activity:** Numerous 2-aminobenzothiazole derivatives have been synthesized and evaluated as potent anticancer agents.^[6]^[7] They have been shown to inhibit various protein kinases and cellular pathways implicated in tumor growth and proliferation.^[6]^[7] The chloro-substituent can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity to target proteins or improving cell permeability.
- **Antifungal and Antibacterial Activity:** The scaffold is also a promising starting point for developing novel antimicrobial agents.^[8]^[9] Various substituted 2-aminobenzothiazoles have shown significant activity against pathogenic fungi and bacteria.^[8]
- **Antidiabetic Potential:** Recent studies have highlighted the potential for benzothiazole derivatives in the management of type 2 diabetes.^[4] Some compounds have been shown to act as agonists for peroxisome proliferator-activated receptors (PPAR), which are key regulators of glucose and lipid metabolism.^[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **7-Chloro-2-aminobenzothiazole**.

Hazard Identification:

Based on GHS classifications, this compound is associated with the following hazards:

- H302: Harmful if swallowed.^[1]
- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H335: May cause respiratory irritation.^[1]

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10][11] If dust is generated, use a NIOSH-approved N95 dust mask.[2]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust.[10] Wash hands thoroughly after handling.[11][12]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[3][10]
- First Aid:
 - If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[11][12]
 - In Case of Skin Contact: Wash off immediately with soap and plenty of water.[10][11]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11][12]
 - If Inhaled: Move person into fresh air.[11]

Conclusion

7-Chloro-2-aminobenzothiazole is a high-value chemical intermediate with significant potential in medicinal chemistry and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its 2-amino group, makes it an ideal scaffold for building diverse molecular libraries. The extensive body of research on the biological activities of its derivatives, particularly in oncology and infectious diseases, underscores its importance and promises continued relevance in the development of next-generation therapeutics.

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